2-Fluoro-4-methoxybenzoyl chloride
Overview
Description
2-Fluoro-4-methoxybenzoyl chloride is a chemical compound that is part of the fluoroaromatic family of compounds. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring which is further connected to a carbonyl chloride group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to the unique reactivity of the acyl chloride moiety and the electron-withdrawing effects of the fluorine atom.
Synthesis Analysis
The synthesis of related fluoroaromatic compounds often involves the Fries rearrangement, as demonstrated in the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride, which is closely related to 2-fluoro-4-methoxybenzoyl chloride . The process involves the Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate, followed by separation and conversion of the isomers into the desired fluoroaromatic building blocks. This method showcases the industrial feasibility of producing such compounds on a large scale.
Molecular Structure Analysis
The molecular structure of fluoroaromatic compounds, including those similar to 2-fluoro-4-methoxybenzoyl chloride, has been extensively studied using various spectroscopic techniques and crystal structure analysis . These studies reveal the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure. The electron-withdrawing fluorine atom influences the electronic distribution within the molecule, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluoroaromatic compounds like 2-fluoro-4-methoxybenzoyl chloride are known to participate in a variety of chemical reactions. They can be used to synthesize heterocyclic compounds by reacting with different cyclization partners under varying conditions . The presence of the fluorine atom and the acyl chloride group allows for selective reactions, leading to the formation of diverse fluorinated heterocyclic structures, which are of significant interest in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-4-methoxybenzoyl chloride are influenced by the presence of the fluorine atom and the methoxy group. The fluorine atom is highly electronegative, which affects the acidity of the compound and its reactivity in nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding, affecting the solubility and boiling point of the compound. The acyl chloride group is highly reactive, making the compound a valuable acylating agent in organic synthesis .
Scientific Research Applications
-
Field : Organic Chemistry
Application : Synthesis of heterocyclic compounds
Method : 4-Methoxybenzoyl chloride can be used as a radical precursor in visible-light photocatalysis .
Results : This method allows the synthesis of various heterocyclic compounds .
-
Field : Medicinal Chemistry
Application : Synthesis of potential anti-cancer agents
Method : 4-Methoxybenzoyl chloride is used in the synthesis of stilbene and dihydrostilbene derivatives .
Results : These derivatives are being studied as potential anti-cancer agents .
-
Field : Medicinal Chemistry
Application : Synthesis of potential HIV-1 inhibitors
Method : 4-Methoxybenzoyl chloride is also used in the synthesis of coumarin dimers .
Results : These dimers have shown potential HIV-1 activity .
-
Field : Proteomics Research
Application : Biochemical Research
Method : “2-Fluoro-4-methoxybenzoyl chloride” is used as a biochemical for proteomics research .
Results : The outcomes of this research can vary widely depending on the specific experiments conducted .
-
Field : Organic Chemistry
Application : Synthesis of Other Chemicals
Method : “2-Fluoro-4-methoxybenzoyl chloride” can be used as a precursor in the synthesis of other chemicals .
Results : The outcomes of this application can vary widely depending on the specific chemicals synthesized .
Safety And Hazards
2-Fluoro-4-methoxybenzoyl chloride is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed . It’s also noted that it causes burns by all exposure routes and is corrosive to metals and skin .
properties
IUPAC Name |
2-fluoro-4-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLDNUXKNREILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560870 | |
Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxybenzoyl chloride | |
CAS RN |
321-24-4 | |
Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.